molecular formula C26H28N2O2 B3518977 N~1~,N~2~-bis(2-isopropylphenyl)phthalamide

N~1~,N~2~-bis(2-isopropylphenyl)phthalamide

Cat. No.: B3518977
M. Wt: 400.5 g/mol
InChI Key: UPVGYLJHFXLCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis(2-isopropylphenyl)phthalamide” is a type of phthalamide derivative . Phthalamide derivatives are commonly used in the synthesis of polyphthalamide (PPA) polymers . These polymers are employed in various industries, including the automotive industry, due to their chemical resistance, high strength, stiffness at high temperature, and dimensional stability .


Synthesis Analysis

Phthalamide derivatives, including “N,N’-bis(2-isopropylphenyl)phthalamide”, can be synthesized using optimized microwave and direct heteroarylation protocols . The synthesis process involves the use of alkyl chains of different symmetry, length, and branching character .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-isopropylphenyl)phthalamide” is complex and involves a bithiophene-phthalimide backbone bearing alkyl chains . The chosen alkyl chains can vary, and examples include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .


Physical and Chemical Properties Analysis

Phthalamide derivatives exhibit a range of physical and chemical properties. They are known for their chemical resistance, high strength, stiffness at high temperature, and dimensional stability . These properties make them suitable for use in various industries, including the automotive industry .

Mechanism of Action

Phthalamide derivatives, including “N,N’-bis(2-isopropylphenyl)phthalamide”, have been studied for their potential as ACE inhibitors . ACE inhibitors are used in the treatment of hypertension and can help reduce the risk of myocardial infarction, stroke, and kidney disease .

Safety and Hazards

Phthalamide derivatives have been tested for toxicity. In one study, three phthalamide derivatives showed low toxicity (LD 50 > 1600 mg/kg) in the acute toxicity test .

Properties

IUPAC Name

1-N,2-N-bis(2-propan-2-ylphenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-17(2)19-11-7-9-15-23(19)27-25(29)21-13-5-6-14-22(21)26(30)28-24-16-10-8-12-20(24)18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVGYLJHFXLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Reactant of Route 3
Reactant of Route 3
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Reactant of Route 4
Reactant of Route 4
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Reactant of Route 5
Reactant of Route 5
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Reactant of Route 6
Reactant of Route 6
N~1~,N~2~-bis(2-isopropylphenyl)phthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.